molecular formula C18H17N3O3S B2563558 (2Z)-3-ethyl-4-(4-methoxyphenyl)-N-(3-nitrophenyl)-2,3-dihydro-1,3-thiazol-2-imine CAS No. 303227-49-8

(2Z)-3-ethyl-4-(4-methoxyphenyl)-N-(3-nitrophenyl)-2,3-dihydro-1,3-thiazol-2-imine

Cat. No.: B2563558
CAS No.: 303227-49-8
M. Wt: 355.41
InChI Key: AQPFJINITVJYRM-HNENSFHCSA-N
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Description

(2Z)-3-ethyl-4-(4-methoxyphenyl)-N-(3-nitrophenyl)-2,3-dihydro-1,3-thiazol-2-imine is a synthetic organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of an ethyl group, a methoxyphenyl group, and a nitrophenyl group attached to the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-ethyl-4-(4-methoxyphenyl)-N-(3-nitrophenyl)-2,3-dihydro-1,3-thiazol-2-imine typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methoxybenzaldehyde with 3-nitroaniline in the presence of a base to form an intermediate Schiff base. This intermediate is then cyclized with ethyl isothiocyanate to yield the desired thiazole compound. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the reaction mixture is heated under reflux conditions to facilitate the formation of the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-ethyl-4-(4-methoxyphenyl)-N-(3-nitrophenyl)-2,3-dihydro-1,3-thiazol-2-imine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction of the nitro group can be achieved using reducing agents like sodium borohydride or catalytic hydrogenation, resulting in the formation of the corresponding amine.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, palladium on carbon (Pd/C), ethanol, and hydrogen gas.

    Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO), and various nucleophiles.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

(2Z)-3-ethyl-4-(4-methoxyphenyl)-N-(3-nitrophenyl)-2,3-dihydro-1,3-thiazol-2-imine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (2Z)-3-ethyl-4-(4-methoxyphenyl)-N-(3-nitrophenyl)-2,3-dihydro-1,3-thiazol-2-imine involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to inhibit the synthesis of essential bacterial proteins or disrupt the integrity of bacterial cell membranes. The compound’s anticancer properties could be related to its ability to induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-3-ethyl-4-(4-methoxyphenyl)-N-(3-nitrophenyl)-2,3-dihydro-1,3-thiazol-2-imine can be compared with other thiazole derivatives such as:
    • (2Z)-3-ethyl-4-(4-methoxyphenyl)-N-(4-nitrophenyl)-2,3-dihydro-1,3-thiazol-2-imine
    • (2Z)-3-ethyl-4-(4-methoxyphenyl)-N-(2-nitrophenyl)-2,3-dihydro-1,3-thiazol-2-imine
    • (2Z)-3-ethyl-4-(4-methoxyphenyl)-N-(3-chlorophenyl)-2,3-dihydro-1,3-thiazol-2-imine

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-ethyl-4-(4-methoxyphenyl)-N-(3-nitrophenyl)-1,3-thiazol-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c1-3-20-17(13-7-9-16(24-2)10-8-13)12-25-18(20)19-14-5-4-6-15(11-14)21(22)23/h4-12H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQPFJINITVJYRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CSC1=NC2=CC(=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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